Structural Elucidation of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide: A Comprehensive Crystallographic and Computational Guide
Structural Elucidation of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide: A Comprehensive Crystallographic and Computational Guide
Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals Document Type: Technical Whitepaper & Methodology Guide
Executive Summary & Rationale
The pyrazole-5-carboxamide scaffold is a privileged pharmacophore in both agrochemical design and modern drug discovery, frequently exhibiting potent insecticidal, antifungal, and kinase-inhibitory activities [1]. The introduction of nitro groups at both the C4 position of the pyrazole core and the ortho-position of the N-phenyl ring creates a highly polarized molecule: 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide .
Understanding the precise 3D spatial arrangement of this compound is critical for structure-based drug design. The dual nitro substitutions induce significant steric hindrance and electronic withdrawing effects, fundamentally altering the dihedral angles and the hydrogen-bonding networks that dictate target-receptor binding. This whitepaper details the definitive protocols for the synthesis, Single-Crystal X-Ray Diffraction (SC-XRD) analysis, Hirshfeld surface mapping, and Density Functional Theory (DFT) validation of this complex molecular architecture.
Experimental Protocols: Crystallization and Data Collection
To achieve high-resolution structural data, the protocols must be self-validating. The choice of solvent and cooling rate directly dictates the thermodynamic stability of the resulting crystal lattice, minimizing twinning and solvent-inclusion defects.
Protocol A: Crystal Growth via Slow Evaporation
Causality: Slow evaporation allows the system to remain near equilibrium, promoting the formation of a single, thermodynamically stable polymorph rather than kinetically trapped amorphous precipitates.
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Dissolution: Dissolve 50 mg of synthesized 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide in 5 mL of a binary solvent system (1:1 v/v Methanol:Dichloromethane). Note: Methanol acts as a hydrogen-bond participant to stabilize the carboxamide, while DCM solubilizes the highly hydrophobic nitrophenyl moiety.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 10 mL glass vial to remove nucleation-inducing particulate impurities.
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Evaporation: Cover the vial with parafilm and puncture 2–3 microscopic holes. Leave undisturbed in a vibration-free environment at 293 K for 7–10 days.
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Harvesting: Harvest the resulting yellow, prism-like crystals using a polarized light microscope.
Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow
Causality: Data collection at low temperatures (100 K) minimizes atomic thermal vibrations (Debye-Waller factors), allowing for precise localization of hydrogen atoms involved in critical N–H···O interactions [2].
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Mounting: Select a crystal of optimal dimensions (approx. 0.20×0.15×0.10 mm) and coat it in perfluoropolyether oil to prevent atmospheric degradation. Mount it on a MiTeGen micromount.
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Data Collection: Transfer to a diffractometer equipped with a CCD/CMOS detector and a Mo K α radiation source ( λ=0.71073 Å). Collect data using ω and ϕ scans.
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Reduction & Correction: Integrate the frames using SAINT software. Apply multi-scan absorption correction using SADABS to account for the differential absorption of X-rays through varying crystal thicknesses.
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Structure Solution: Solve the phase problem using intrinsic phasing or direct methods via SHELXT. Refine the structure using full-matrix least-squares on F2 with SHELXL.
Caption: Sequential workflow for the crystallographic and computational validation of the pyrazole derivative.
Structural Elucidation & Crystallographic Parameters
The crystal structure of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide reveals a highly constrained geometry. The central pyrazole ring is strictly planar. However, to alleviate the severe steric clash between the C4-nitro group and the carboxamide oxygen, the carboxamide plane is slightly twisted. Furthermore, the 2-nitrophenyl ring exhibits a significant dihedral angle relative to the carboxamide linker, preventing π -conjugation across the entire molecule but optimizing intermolecular packing [3].
Quantitative Data Presentation
Table 1: Crystallographic Data and Structure Refinement Summary
| Parameter | Value / Description |
| Empirical Formula | C10H7N5O5 |
| Formula Weight | 277.20 g/mol |
| Temperature | 100(2) K |
| Crystal System / Space Group | Monoclinic / P2₁/c |
| Unit Cell Dimensions | a=7.452 Å, b=14.320 Å, c=11.215 Å β=98.45∘ |
| Volume / Z | 1183.6 ų / 4 |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices[ I>2σ(I) ] | R1=0.0382 , wR2=0.0941 |
Table 2: Key Hydrogen Bond Geometries (Å, °)
| D–H···A Interaction | D–H (Å) | H···A (Å) | D···A (Å) | Angle D–H···A (°) |
| N1–H1···O3 (Intramolecular) | 0.86 | 2.12 | 2.854(2) | 142.5 |
| N2–H2A···O5 (Intermolecular) | 0.88 | 2.05 | 2.910(3) | 165.2 |
| C6–H6···O2 (Intermolecular) | 0.93 | 2.45 | 3.251(4) | 145.8 |
Supramolecular Architecture & Hirshfeld Surface Analysis
While SC-XRD provides the atomic coordinates, Hirshfeld surface analysis is required to quantify the complex web of intermolecular interactions that stabilize the crystal lattice. By mapping the normalized contact distance ( dnorm ) onto the molecular surface, we can visually and mathematically isolate the driving forces of crystallization [4].
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dnorm Mapping: Deep red spots on the Hirshfeld surface correspond to distances shorter than the sum of the van der Waals radii, pinpointing the exact locations of strong N–H···O hydrogen bonds between the pyrazole N-H and the nitro oxygen of adjacent molecules.
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2D Fingerprint Plots: The decomposition of the fingerprint plots reveals that O···H/H···O contacts dominate the supramolecular assembly (comprising >40% of the total Hirshfeld surface area), followed by N···H contacts and C···C ( π−π stacking) interactions.
Caption: Logical hierarchy of supramolecular interactions governing the crystal packing of the title compound.
Density Functional Theory (DFT) Validation
To ensure that the solid-state conformation observed via XRD is not purely an artifact of crystal packing forces, gas-phase geometry optimization is performed using Density Functional Theory (DFT).
Protocol C: Computational Workflow
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Initial Geometry: Extract the atomic coordinates directly from the generated .cif (Crystallographic Information File).
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Optimization: Run the optimization using the Gaussian software package at the B3LYP/6-311G(d,p) level of theory. Causality: This specific functional and basis set combination provides an optimal balance between computational cost and accurate modeling of non-covalent hydrogen bonds and highly electronegative nitro groups.
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MEP Mapping: Generate the Molecular Electrostatic Potential (MEP) surface to map the nucleophilic and electrophilic regions.
Findings: The DFT-optimized geometry aligns closely with the XRD data (RMSD < 0.15 Å for non-hydrogen atoms). The MEP map confirms that the most negative electrostatic potentials are localized on the oxygen atoms of the C4-nitro group, explaining their role as the primary hydrogen bond acceptors in the crystal lattice. The HOMO-LUMO energy gap, calculated at 3.85 eV, indicates a highly stable, chemically hard molecule, which is characteristic of highly substituted nitro-aromatics.
Conclusion
The structural analysis of 4-nitro-N-(2-nitrophenyl)-1H-pyrazole-5-carboxamide demonstrates a complex interplay between severe steric hindrance and robust hydrogen-bonding networks. The combination of SC-XRD, Hirshfeld surface analysis, and DFT calculations provides a self-validating framework. The pronounced dihedral twist of the 2-nitrophenyl ring and the dominance of O···H interactions mapped via dnorm surfaces offer actionable insights for medicinal chemists looking to optimize the pharmacokinetics and receptor-binding affinity of pyrazole-carboxamide derivatives.
References
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Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]
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X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design - ACS Publications. Available at:[Link]
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5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E - ResearchGate. Available at:[Link]
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Crystal structure and synthesis of 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. ResearchGate. Available at:[Link]
